molecular formula C10H17N3 B13300214 5-methyl-2-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

5-methyl-2-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

Cat. No.: B13300214
M. Wt: 179.26 g/mol
InChI Key: JMFALIQTTMFLED-UHFFFAOYSA-N
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Description

5-methyl-2-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound makes it an interesting subject for research in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-2-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-1H-pyrazole with an α,β-unsaturated carbonyl compound in the presence of a base. The reaction proceeds through a cyclization mechanism to form the pyrazolo[1,5-a]pyrimidine core .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-methyl-2-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can lead to the formation of various substituted derivatives with different functional groups .

Scientific Research Applications

5-methyl-2-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound has been studied for its potential as an enzyme inhibitor, particularly in the context of kinase inhibition.

    Medicine: Research has explored the compound’s potential as an anticancer, antiviral, and anti-inflammatory agent.

    Industry: The compound’s unique chemical properties make it useful in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-methyl-2-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzyme active sites, inhibiting their activity and modulating downstream signaling pathways. For example, it may inhibit kinases involved in cell proliferation and survival, leading to anticancer effects . The compound’s ability to interact with multiple targets makes it a versatile agent in therapeutic research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-methyl-2-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the methyl and isopropyl groups enhances its lipophilicity and ability to interact with hydrophobic pockets in target proteins. This makes it a valuable compound for drug discovery and development .

Properties

Molecular Formula

C10H17N3

Molecular Weight

179.26 g/mol

IUPAC Name

5-methyl-2-propan-2-yl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C10H17N3/c1-7(2)9-6-10-11-8(3)4-5-13(10)12-9/h6-8,11H,4-5H2,1-3H3

InChI Key

JMFALIQTTMFLED-UHFFFAOYSA-N

Canonical SMILES

CC1CCN2C(=CC(=N2)C(C)C)N1

Origin of Product

United States

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